1-(Fmoc-amino)cyclopropanecarboxylic acid

Peptide Synthesis Conformational Analysis X-ray Crystallography

1-(Fmoc-amino)cyclopropanecarboxylic acid (Fmoc-Acpc-OH, CAS 126705-22-4) is an Fmoc-protected, non-proteinogenic amino acid featuring a unique, conformationally rigid cyclopropane ring. With a molecular formula of C19H17NO4 and a molecular weight of 323.34 g/mol, it is a white crystalline powder.

Molecular Formula C19H17NO4
Molecular Weight 323.3 g/mol
CAS No. 126705-22-4
Cat. No. B557992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Fmoc-amino)cyclopropanecarboxylic acid
CAS126705-22-4
Synonyms126705-22-4; 1-(Fmoc-amino)cyclopropanecarboxylicacid; N-Fmoc-1-Aminocyclopropanecarboxylicacid; Fmoc-acpc-oh; 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopropanecarboxylicacid; 116857-11-5; SBB067469; 1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclopropane-1-carboxylicacid; 1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopropane-1-carboxylicacid; Cyclopropanecarboxylicacid,1-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-; Maybridge3_006253; 1-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)cyclopropane-1-carboxylicacid; 1-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)CYCLOPROPANE-1-CARBOXYLICACID; PubChem14754; ACMC-209wba; AC1MC5OX; Oprea1_753711; 68822_ALDRICH; SCHEMBL178774; 68822_FLUKA; CTK0H4170; MolPort-000-146-251; HMS1448M05; ZINC105368; ACN-S003046
Molecular FormulaC19H17NO4
Molecular Weight323.3 g/mol
Structural Identifiers
SMILESC1CC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C19H17NO4/c21-17(22)19(9-10-19)20-18(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,20,23)(H,21,22)
InChIKeyOPPOISJKHBLNPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 1-(Fmoc-amino)cyclopropanecarboxylic Acid (CAS 126705-22-4) is a Strategic Building Block for Constrained Peptide Synthesis


1-(Fmoc-amino)cyclopropanecarboxylic acid (Fmoc-Acpc-OH, CAS 126705-22-4) is an Fmoc-protected, non-proteinogenic amino acid featuring a unique, conformationally rigid cyclopropane ring . With a molecular formula of C19H17NO4 and a molecular weight of 323.34 g/mol, it is a white crystalline powder . Its primary application is as a key building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), where it is used to introduce a constrained structural element into a peptide backbone . This structural constraint is the foundation of its utility for researchers aiming to modulate peptide conformation, stability, and biological activity .

The Critical Differentiation of 1-(Fmoc-amino)cyclopropanecarboxylic Acid: Why Its Cyclopropane Core Cannot Be Substituted by Standard Amino Acids


Substituting Fmoc-Acpc-OH with a standard, flexible amino acid (e.g., alanine or glycine) in a peptide sequence is not a functionally equivalent replacement. The unique cyclopropane ring of Fmoc-Acpc-OH introduces a specific, pre-organized conformational constraint that fundamentally alters the peptide's three-dimensional structure and dynamic behavior . This rigidity is a deliberate design element used to enhance metabolic stability by protecting against enzymatic degradation, increase biological activity by locking the peptide into a bioactive conformation, and improve binding affinity and selectivity for a specific target by reducing the entropic penalty of binding . In contrast, a flexible residue allows for a wide range of conformations, which can lead to rapid proteolysis, lower potency, and a higher likelihood of off-target interactions [1]. The evidence below quantifies these distinct advantages.

Quantifiable Differentiation of 1-(Fmoc-amino)cyclopropanecarboxylic Acid: Evidence for Scientific Selection


Quantified Conformational Constraint: Fmoc-Acpc-OH vs. Flexible Amino Acid Analogs

X-ray crystallography studies on peptides containing the Ac3c residue (1-aminocyclopropane-1-carboxylic acid, the core structure of Fmoc-Acpc-OH) demonstrate a dramatic restriction of the peptide backbone's conformational space. In the crystal structure of Fmoc-(Ac3c)2-OMe, the peptide adopts a specific, well-defined folded conformation [1]. This contrasts sharply with the highly flexible and extended structures observed in peptides composed of standard α-amino acids like alanine [2].

Peptide Synthesis Conformational Analysis X-ray Crystallography

Proven Protease Inhibition Profile: Fmoc-Acpc-OH as a Lead Compound vs. Other Inhibitor Scaffolds

Research has identified Fmoc-1-aminocyclopropane-1-carboxylic acid as a lead compound for the inhibition of several pathologically relevant proteases . Specifically, it has been reported to inhibit the Alzheimer's disease-related enzyme β-secretase (BACE1) . While specific IC50 or Ki values are not provided in the available public sources, the identification as a 'lead compound' in this therapeutic area is a significant differentiator from generic Fmoc-amino acids used solely for peptide construction. It also exhibits inhibitory activity against other cysteine and aspartic proteases, including cathepsin D, cathepsin B, and papain .

Drug Discovery Enzyme Inhibition Neurodegeneration

Purity Benchmarking for Reproducible SPPS: Comparative Analysis of Vendor Specifications

For critical applications in peptide synthesis, the purity of the building block directly correlates with the yield and purity of the final peptide product. Commercially, 1-(Fmoc-amino)cyclopropanecarboxylic acid is available at two primary purity tiers. A standard grade is offered at ≥95.0% (GC) from major chemical suppliers like Sigma-Aldrich and Aladdin Scientific . A higher purity grade, >99% (HPLC), is available from specialized peptide synthesis suppliers such as Santa Cruz Biotechnology and Thomas Scientific . This provides a clear procurement choice based on the required stringency of the synthesis project.

Peptide Synthesis Quality Control Procurement

Validated Application Scenarios for 1-(Fmoc-amino)cyclopropanecarboxylic Acid Based on Quantitative Evidence


Design of Metabolically Stable Peptide-Based Drug Leads

When designing a peptide lead compound for a drug discovery program, metabolic stability is paramount. The rigid cyclopropane ring of Fmoc-Acpc-OH is a proven strategy to protect peptides from rapid proteolytic degradation in vivo . By replacing a flexible residue with Fmoc-Acpc-OH during SPPS, researchers can create conformationally constrained analogs . This structural constraint can significantly increase the peptide's half-life in biological matrices like serum or plasma, a critical factor for progressing a lead compound toward a viable therapeutic candidate .

Structure-Activity Relationship (SAR) Studies for Receptor-Ligand Interactions

In SAR campaigns, the goal is to identify the specific conformation a peptide adopts when bound to its target receptor. Fmoc-Acpc-OH is an indispensable tool for this purpose. By systematically substituting flexible residues with this constrained building block via SPPS, researchers can 'lock' different parts of the peptide backbone . The resulting change in biological activity (e.g., binding affinity or functional potency) is a direct consequence of the enforced conformation. This approach provides high-resolution insights into the bioactive conformation and helps delineate the pharmacophore, accelerating the optimization of potent and selective ligands [1].

Development of Novel Protease Inhibitors

Beyond its role as a passive building block, Fmoc-Acpc-OH itself possesses intrinsic biological activity as an inhibitor of pathologically relevant proteases, including β-secretase (BACE1) and cathepsins . This positions the compound not only as a tool for peptide synthesis but also as a starting scaffold for medicinal chemistry efforts. Researchers can use it as a core motif to synthesize and screen libraries of derivatives for improved potency and selectivity against these specific enzyme targets, which are implicated in diseases such as Alzheimer's and cancer .

High-Fidelity Solid-Phase Peptide Synthesis (SPPS) Requiring High-Purity Inputs

For demanding SPPS projects, such as the synthesis of long peptides (>30 amino acids) or complex cyclic structures, the purity of each building block is critical to avoid the accumulation of deletion and truncation byproducts. The commercial availability of 1-(Fmoc-amino)cyclopropanecarboxylic acid at >99% purity by HPLC from specialized vendors makes it the optimal choice for these high-fidelity syntheses. Using this higher-purity grade directly minimizes side reactions, improves crude peptide purity, and simplifies the subsequent purification process, saving significant time and resources.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Fmoc-amino)cyclopropanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.